(S)-Azelastine - 143228-85-7

(S)-Azelastine

Catalog Number: EVT-281949
CAS Number: 143228-85-7
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-Azelastine is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.
Source and Classification

(S)-Azelastine is synthesized from various organic compounds, often involving complex multi-step processes. It belongs to the class of drugs known as antihistamines and is specifically categorized under the second-generation antihistamines due to its reduced sedative effects compared to first-generation counterparts.

Synthesis Analysis

The synthesis of (S)-Azelastine involves several key steps that can vary depending on the specific method employed. Two notable synthetic routes are outlined in recent patents:

  1. Initial Reaction: The synthesis often begins with the reaction of 1-methylhexahydro-4H-azepinone hydrochloride with benzoyl hydrazine to form an acylhydrazone intermediate.
  2. Reduction Step: This intermediate undergoes a reduction reaction using potassium borohydride in the presence of water, which acts as a catalyst, enhancing yield and purity.
  3. Acidolysis: The reduction product is then subjected to acidolysis to yield another intermediate.
  4. Condensation Reaction: Finally, this intermediate reacts with 2-(p-chlorobenzoyl)benzoic acid under controlled pH conditions (6-8) to produce (S)-Azelastine hydrochloride through condensation .

Technical Parameters

  • Temperature Control: The condensation reaction typically requires refluxing conditions.
  • pH Adjustment: After synthesis, the pH is adjusted to ≥9 for purification processes.
  • Solvent Use: Common solvents for crystallization include absolute ethyl alcohol and acetone aqueous solutions.
Molecular Structure Analysis

(S)-Azelastine features a complex molecular structure characterized by multiple functional groups:

  • Core Structure: It contains a phthalazinone moiety, which contributes to its biological activity.
  • Chiral Center: The presence of a chiral center in the hexahydroazepin ring defines its stereochemistry, with the (S) configuration being crucial for its pharmacological activity.

The structural representation can be summarized as follows:

PropertyDetails
Chemical FormulaC22H24ClN3OC_{22}H_{24}ClN_{3}O
Molecular Weight381.898 g/mol
Chiral CenterYes (S-enantiomer)
Chemical Reactions Analysis

(S)-Azelastine participates in various chemical reactions that are significant for its pharmacological activity:

  • Receptor Binding: It binds to the H1 receptor, inhibiting histamine-induced responses such as vasodilation and increased vascular permeability.
  • Mast Cell Stabilization: The compound also inhibits the release of inflammatory mediators from mast cells, including interleukin-6 and leukotrienes, which are involved in allergic reactions .

Relevant Technical Details

  • Bioavailability: Following intranasal administration, systemic bioavailability is approximately 40%.
  • Metabolism: The drug undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to its active metabolite desmethylazelastine.
Mechanism of Action

The mechanism of action for (S)-Azelastine is multifaceted:

  1. Histamine H1 Receptor Antagonism: By blocking H1 receptors, it alleviates symptoms associated with allergic reactions such as sneezing and itching.
  2. Mast Cell Stabilization: It prevents mast cell degranulation and subsequent release of pro-inflammatory cytokines and mediators like leukotrienes and substance P .
  3. Inhibition of Phospholipase A2: This inhibition further reduces inflammatory mediator production.

Relevant Data

  • Plasma Protein Binding: Approximately 88% for azelastine and 97% for desmethylazelastine.
  • Elimination Half-Life: Approximately 22 hours for azelastine and 54 hours for its metabolite.
Physical and Chemical Properties Analysis

(S)-Azelastine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light.

Key Properties

PropertyValue
Melting PointApproximately 140°C
Log P (octanol-water partition coefficient)4.5
pKaApproximately 9.0
Applications

(S)-Azelastine has several important applications in clinical settings:

  • Allergic Rhinitis Treatment: It is widely used to manage symptoms such as nasal congestion, sneezing, and itching.
  • Allergic Conjunctivitis Treatment: Effective in treating eye-related allergic symptoms due to its local application formulations.

In addition to these therapeutic uses, ongoing research explores its potential roles in managing other allergic conditions and inflammatory diseases due to its broad mechanism of action.

Enantiomeric Specificity and Stereochemical Considerations in (S)-Azelastine

Chiral Resolution Techniques for Azelastine Enantiomers

The separation of azelastine enantiomers is primarily achieved through high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, demonstrate high selectivity:

  • Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IA/ID (amylose tris(3-chloro-5-methylphenylcarbamate) or tris(3-chlorophenylcarbamate)) are highly effective for azelastine separation [1] [4].
  • The mobile phase composition critically influences resolution. Optimal separation often employs mixtures of acetonitrile-water with basic additives like ammonia or diethylamine to suppress silanol activity and improve peak shape. For example, baseline separation of azelastine enantiomers (resolution Rs = 3.82) was achieved using a Chiralpak ID column with acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) [1].
  • Cellulose-based CSPs (e.g., Chiralcel OD-RH, Lux Cellulose series) are also viable alternatives, sometimes utilizing normal-phase conditions (hexane-ethanol-isopropanol mixtures) [4].

Capillary Electrophoresis (CE) offers an alternative approach. Enantioseparation is achieved using cyclodextrin derivatives as chiral selectors in the background electrolyte. A method employing a phosphate buffer (pH 5.25) containing a combination of carboxymethyl-β-cyclodextrin (CM-β-CD) and β-cyclodextrin (β-CD) with methanol additive successfully resolved azelastine and its metabolites [6].

Classical Diastereomeric Salt Formation, while historically important for chiral resolution (e.g., Pasteur's work with tartaric acid), is less commonly reported for azelastine in modern literature compared to chromatographic methods. Suitable resolving agents would exploit the basic tertiary amine functional group in azelastine [10].

Table 1: Chiral Separation Techniques for Azelastine Enantiomers

TechniqueChiral Selector/ColumnConditionsPerformance Notes
HPLCChiralpak ID (Amylose tris(3-chlorophenylcarbamate))Acetonitrile–water–ammonia (90:10:0.1, v/v/v)Baseline resolution (Rs = 3.82) [1]
HPLCChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Normal-phase (e.g., n-Hexane/EtOH/DEA/TFA) or polar organic modeWidely applicable polysaccharide CSP [4]
HPLCLux Cellulose-3 (Cellulose tris(4-methylbenzoate))Methanol/Diethylamine (100:0.1, v/v)Cellulose-based alternative [4]
Capillary ElectrophoresisCarboxymethyl-β-CD + β-CDPhosphate buffer (100 mM, pH 5.25), 3% Methanol, 1426 V/cmUseful for azelastine/metabolites [6]

Comparative Pharmacodynamic Profiles of (S)- vs. (R)-Azelastine

While clinical formulations use racemic azelastine hydrochloride, in vitro and limited in vivo studies suggest potential enantioselective differences in pharmacodynamic activity:

  • Primary H1-Receptor Antagonism: Both enantiomers function as potent histamine H1-receptor antagonists, contributing to the relief of allergic symptoms like rhinorrhea, sneezing, and nasal itching [2] [3] [6]. The racemate demonstrates tenfold greater potency than chlorpheniramine in H1 antagonism [6]. Direct comparative studies quantifying the relative H1 affinity (Ki or IC50) of the individual enantiomers are limited in the available literature.
  • Mast Cell Stabilization & Anti-Inflammatory Effects: Racemic azelastine inhibits histamine release from mast cells following antigen and non-antigen stimuli. It also demonstrates broader anti-inflammatory properties by reducing concentrations of leukotrienes, kinins, platelet-activating factor (PAF), and inflammatory cell migration in rhinitis patients [3] [6]. The contribution of each enantiomer to these non-H1 effects remains poorly characterized.
  • Muscarinic Receptor Modulation: Evidence suggests enantioselectivity in muscarinic receptor interactions. (S)-Azelastine has been shown to downregulate levels of M1 and M3 muscarinic acetylcholine receptors in vitro [7]. This activity is pharmacologically relevant as M3 receptors mediate glandular secretions (e.g., mucus, tears), potentially contributing to azelastine's efficacy against rhinorrhea and nasal congestion [3] [8]. The activity of the (R)-enantiomer at muscarinic receptors is less defined.
  • Inhibition of Human Nasal Epithelial Cell (HNEpC) Proliferation: (S)-Azelastine specifically demonstrates the property of inhibiting HNEpC proliferation [7]. This effect could potentially contribute to reducing mucosal hyperplasia in chronic rhinitis, although the clinical significance requires further investigation. Data on (R)-Azelastine for this endpoint is lacking.

Critical Knowledge Gap: Robust comparative clinical data evaluating the efficacy and pharmacodynamic profile of the individual (S)- and (R)-azelastine enantiomers in humans is scarce. Most pharmacodynamic data, including effects on inflammatory mediators and clinical symptom scores, are derived from studies using the racemic mixture [2] [3] [9]. Consequently, the precise relative contribution of each enantiomer to the overall clinical efficacy of racemic azelastine remains incompletely understood.

Stereochemical Influence on Receptor Binding Affinity and Selectivity

The three-dimensional structure of enantiomers dictates their fit and interaction with chiral binding sites on receptors and enzymes, leading to potential stereoselectivity:

  • H1-Receptor Binding Pocket: The H1-receptor possesses a chiral binding environment. Molecular modeling suggests the (S)-enantiomer may form optimal steric and ionic interactions within the pocket. The orientation of the phthalazinone group and the basic nitrogen relative to key aspartate (D107), lysine (K191), and tryptophan (W158) residues in the receptor likely differs between enantiomers, potentially leading to differences in binding energy (ΔG) and dissociation constants (Kd). Quantitative affinity data (Ki) for individual enantiomers is needed to confirm this hypothesis [5].
  • Muscarinic Receptor Subtype Selectivity: The observed ability of (S)-azelastine to downregulate M1 and M3 receptors [7] implies direct or indirect enantioselective interaction. Muscarinic receptors are highly chiral. The (S)-configuration might better mimic the natural ligand acetylcholine or fit allosteric sites responsible for receptor internalization/trafficking compared to the (R)-enantiomer. Studies using isolated receptor subtypes and radiolabeled ligands are required to quantify binding affinity and intrinsic activity (e.g., inverse agonism) of each enantiomer.
  • Potential for Enantioselective Metabolism/Transport: While not the primary focus of receptor binding, enantioselectivity in processes like P-glycoprotein (P-gp) efflux or cytochrome P450 metabolism could indirectly influence the concentration of each enantiomer available at the receptor site. For example, fexofenadine enantiomers show differing affinities for uptake (OATP) and efflux (P-gp) transporters [5]. Whether azelastine enantiomers exhibit similar differences in disposition is unknown but could significantly impact their pharmacodynamics.

Table 2: Stereochemical Influence on Receptor Interactions of Azelastine Enantiomers

Receptor/TargetPutative (S)-Azelastine InteractionPutative (R)-Azelastine InteractionEvidence Level
Histamine H1 ReceptorPotential optimal fit within chiral binding pocket. High affinity.Potentially different binding pose/affinity.Indirect (Racemate potency high; direct comparative Kd/Ki lacking) [2] [5] [6]
Muscarinic M1 ReceptorDemonstrated downregulation effect. Possible direct binding or allosteric modulation.Effect not specifically reported; likely less active.In vitro downregulation shown for (S) [7]
Muscarinic M3 ReceptorDemonstrated downregulation effect. Highly relevant for secretory control.Effect not specifically reported; likely less active.In vitro downregulation shown for (S) [7]
HNEpC ProliferationSpecific inhibitory effect demonstrated.Effect not reported.In vitro effect shown for (S) [7]

Properties

CAS Number

143228-85-7

Product Name

(S)-Azelastine

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1

InChI Key

MBUVEWMHONZEQD-SFHVURJKSA-N

SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

(+)-Azelastine, Azelastine (S)-, (S)-Azelastine

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Isomeric SMILES

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.